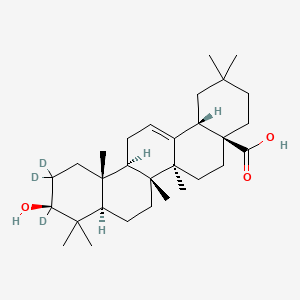
2,5-Diethynylterephthalaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diethynylterephthalaldehyde is an organic compound with the molecular formula C₁₂H₆O₂ It is a derivative of terephthalaldehyde, where the hydrogen atoms at the 2 and 5 positions on the benzene ring are replaced by ethynyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethynylterephthalaldehyde typically involves the following steps:
Starting Material: The synthesis begins with terephthalaldehyde.
Bromination: Terephthalaldehyde is brominated to form 2,5-dibromoterephthalaldehyde.
Sonogashira Coupling: The dibrominated compound undergoes a Sonogashira coupling reaction with ethynyl compounds in the presence of a palladium catalyst and a copper co-catalyst to yield this compound.
Industrial Production Methods
化学反应分析
Types of Reactions
2,5-Diethynylterephthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The ethynyl groups can participate in substitution reactions, such as halogenation or hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products
Oxidation: 2,5-Diethynylterephthalic acid.
Reduction: 2,5-Diethynylterephthalyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2,5-Diethynylterephthalaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials
作用机制
The mechanism of action of 2,5-Diethynylterephthalaldehyde involves its ability to undergo various chemical transformations due to the presence of reactive aldehyde and ethynyl groups. These functional groups allow it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
Similar Compounds
Terephthalaldehyde: The parent compound with hydrogen atoms instead of ethynyl groups.
2,5-Dibromoterephthalaldehyde: An intermediate in the synthesis of 2,5-Diethynylterephthalaldehyde.
2,5-Diethynylbenzaldehyde: A similar compound with ethynyl groups at different positions on the benzene ring.
Uniqueness
This compound is unique due to the presence of both aldehyde and ethynyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic chemistry and materials science .
属性
分子式 |
C12H6O2 |
|---|---|
分子量 |
182.17 g/mol |
IUPAC 名称 |
2,5-diethynylterephthalaldehyde |
InChI |
InChI=1S/C12H6O2/c1-3-9-5-12(8-14)10(4-2)6-11(9)7-13/h1-2,5-8H |
InChI 键 |
ZISLHLJUYIWHEU-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=C(C=C1C=O)C#C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)


![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)


![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)


